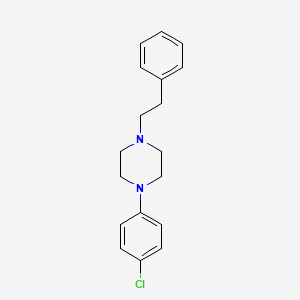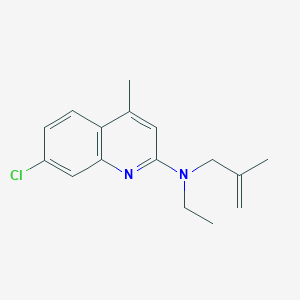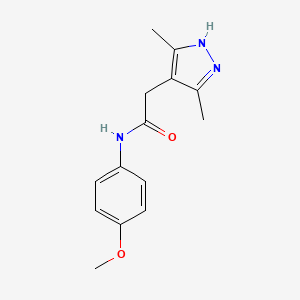
N,N-diethyl-1-(1H-indol-3-yl)-2(1H)-isoquinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIDS is a member of the sulfonamide family and is a potent inhibitor of chloride channels. It was first synthesized in the 1970s and has since been used in a wide range of scientific research studies due to its unique properties. DIDS is known to be a potent inhibitor of both anion and cation channels, which makes it a valuable tool for studying the mechanisms of ion transport in cells.
作用机制
DIDS is a potent inhibitor of chloride channels and has been shown to block both anion and cation channels. It is believed that DIDS binds to the channel protein and blocks the movement of ions through the channel. This inhibition of ion transport can have a wide range of effects on cellular processes, depending on the specific channel being targeted.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, which suggests that it may play a role in the regulation of glucose homeostasis. DIDS has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. Additionally, DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in the regulation of chloride transport in epithelial cells.
实验室实验的优点和局限性
One of the main advantages of using DIDS in lab experiments is its potency as a chloride channel inhibitor. It has been shown to be effective at relatively low concentrations, which makes it a valuable tool for studying the mechanisms of ion transport in cells. However, one limitation of using DIDS is its non-specificity. It has been shown to inhibit a wide range of ion channels, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research involving DIDS. One area of interest is the role of chloride channels in the regulation of insulin secretion. DIDS has been shown to inhibit insulin secretion in pancreatic beta cells, but the specific channels involved in this process are not well understood. Another area of interest is the role of chloride channels in neuronal signaling. DIDS has been shown to inhibit the activity of chloride channels in neurons, but the specific channels involved in this process are not well understood. Finally, there is interest in developing more specific inhibitors of chloride channels that can be used in a wider range of experiments.
合成方法
The synthesis of DIDS is a multi-step process that involves the reaction of indole-3-acetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with isoquinoline in the presence of a base to form the desired product. The final step involves the reaction of the sulfonamide group with the product to yield DIDS.
科学研究应用
DIDS has been used extensively in scientific research due to its unique properties. It has been shown to be a potent inhibitor of chloride channels, which makes it a valuable tool for studying the mechanisms of ion transport in cells. DIDS has also been used in studies investigating the role of chloride channels in various physiological processes, such as insulin secretion and neuronal signaling.
属性
IUPAC Name |
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-23(4-2)27(25,26)24-14-13-16-9-5-6-10-17(16)21(24)19-15-22-20-12-8-7-11-18(19)20/h5-15,21-22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMQONKPIMRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5223940.png)
![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5223948.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5223951.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)


![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)
